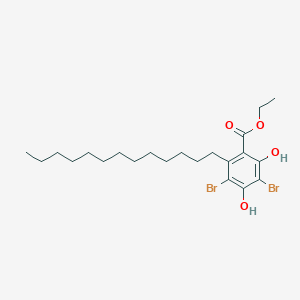
2-(2-Nitrophenyl)-1lambda~6~-thietane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Nitrophenyl)-1lambda~6~-thietane-1,1-dione is an organic compound that features a nitrophenyl group attached to a thietane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrophenyl)-1lambda~6~-thietane-1,1-dione typically involves the nitration of phenylacetic acid to form 2-nitrophenylacetic acid, which is then subjected to cyclization reactions to form the thietane ring . The reaction conditions often include the use of strong acids or bases as catalysts, and the process may require specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as crystallization and distillation, is essential to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(2-Nitrophenyl)-1lambda~6~-thietane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, such as amines and hydroxylamines.
Substitution: The nitrophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like zinc and ammonium chloride for reduction reactions, and strong acids or bases for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as anilines, hydroxylamines, and substituted thietanes .
Scientific Research Applications
2-(2-Nitrophenyl)-1lambda~6~-thietane-1,1-dione has several scientific research applications:
Mechanism of Action
The mechanism by which 2-(2-Nitrophenyl)-1lambda~6~-thietane-1,1-dione exerts its effects involves the interaction of the nitrophenyl group with various molecular targets. The nitro group can undergo photoreactions, leading to the formation of reactive intermediates that can interact with biological molecules . These interactions can affect cellular pathways and processes, making the compound useful in photochemical studies and as a tool for probing biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Nitrophenylacetic acid: Shares the nitrophenyl group but lacks the thietane ring.
2-Nitrobenzyl alcohol: Contains a nitrophenyl group attached to an alcohol functional group.
2-Nitrophenyl isothiocyanate: Features a nitrophenyl group attached to an isothiocyanate group.
Uniqueness
2-(2-Nitrophenyl)-1lambda~6~-thietane-1,1-dione is unique due to the presence of the thietane ring, which imparts distinct chemical and physical properties. This structural feature allows the compound to participate in specific reactions and applications that are not possible with other similar compounds .
Properties
CAS No. |
61332-76-1 |
|---|---|
Molecular Formula |
C9H9NO4S |
Molecular Weight |
227.24 g/mol |
IUPAC Name |
2-(2-nitrophenyl)thietane 1,1-dioxide |
InChI |
InChI=1S/C9H9NO4S/c11-10(12)8-4-2-1-3-7(8)9-5-6-15(9,13)14/h1-4,9H,5-6H2 |
InChI Key |
XVQFPHXIFUEFBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C1C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{3-[(Trimethylsilyl)oxy]but-2-enoyl}pyrrolidin-2-one](/img/structure/B14577596.png)



![Trimethyl pyrazolo[3,4-d]azepine-3a,6,8a(3H)-tricarboxylate](/img/structure/B14577640.png)

![Dioctyl [anilino(2-bromophenyl)methyl]phosphonate](/img/structure/B14577651.png)

![N-[4-(4-Chloroanilino)phenyl]acetamide](/img/structure/B14577664.png)



